For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromooxazole
Introduction
5-Bromooxazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The oxazole ring is a significant scaffold found in numerous biologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, making 5-bromooxazole and its derivatives valuable intermediates in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-bromooxazole are summarized below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₃H₂BrNO | [1][2] |
| Molecular Weight | 147.96 g/mol | [1][2] |
| Boiling Point | 158.2 ± 13.0 °C (Predicted) | [1] |
| Density | 1.812 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.49 ± 0.10 (Predicted) | [1] |
| IUPAC Name | 5-bromo-1,3-oxazole | [2] |
| SMILES | C1=C(OC=N1)Br | [2] |
Spectroscopic Data
A complete structural elucidation and confirmation of purity for 5-bromooxazole requires various spectroscopic techniques.[3] While specific spectra for the parent 5-bromooxazole are not detailed in the provided results, data for derivatives are available, and the expected analytical workflow is well-established.[3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups and bond vibrations within the oxazole ring.[3]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[3]
A general workflow for the spectroscopic analysis is depicted below.
Reactivity and Key Reactions
The bromine atom at the C5 position of the oxazole ring makes 5-bromooxazole an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the construction of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[7] For 5-bromooxazole, this reaction is instrumental in introducing aryl or heteroaryl groups at the 5-position.[7][8][9][10][11]
Catalytic Cycle:
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, also catalyzed by a palladium species.[12] This reaction allows for the introduction of vinyl groups at the 5-position of the oxazole ring, creating versatile intermediates for further synthetic modifications.[7][13][14]
Catalytic Cycle:
Stille Coupling
The Stille coupling reaction joins an organohalide with an organotin compound, catalyzed by palladium.[15] Organotin reagents are known for their tolerance of a wide variety of functional groups.[16][17] This reaction provides another robust method for creating C-C bonds at the 5-position of the oxazole core.
Catalytic Cycle:
Nucleophilic Aromatic Substitution (SNA)
While five-membered heterocycles are generally electron-rich, the introduction of electron-withdrawing groups or activation under specific conditions can facilitate nucleophilic aromatic substitution.[18] The bromine atom on 5-bromooxazole can be displaced by various nucleophiles, although this is less common than cross-coupling reactions.[19][20][21]
Experimental Protocols
The following are generalized protocols for the key reactions involving 5-bromooxazole derivatives. These should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for similar heterocyclic systems.[7][22]
-
To a dry reaction flask, add 5-bromooxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add an anhydrous solvent (e.g., 1,4-dioxane, toluene) and a base (e.g., K₃PO₄, K₂CO₃, 3.0 mmol). If using a biphasic system, add degassed water.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction
This procedure is based on established methods for Heck couplings with bromo-heterocycles.[7]
-
In a sealed tube, combine 5-bromooxazole (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand if necessary (e.g., PPh₃, 10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent (e.g., DMF, NMP), the alkene (1.5 mmol), and a base (e.g., triethylamine, Na₂CO₃, 2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the 5-vinyloxazole derivative.
Protocol 3: General Procedure for Stille Coupling
This protocol provides a general framework for the Stille cross-coupling reaction.[16]
-
To a flame-dried flask, add 5-bromooxazole (1.0 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 10 mol%), LiCl (5.0 mmol), and an additive like CuI (10 mol%) if needed.
-
Purge the flask with an inert gas for 10 minutes.
-
Add an anhydrous solvent (e.g., DMF, bubbled with N₂ before use).
-
Add the organotin reagent (1.1 eq) via syringe.
-
Heat the solution to the desired temperature (e.g., 40-80 °C) and stir for 24-48 hours.
-
Upon completion, transfer the mixture to a separatory funnel containing an aqueous solution of KF or NH₄OH to remove tin byproducts.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by flash chromatography.
Safety Information
5-Bromooxazole and its derivatives should be handled with care.[23] It is harmful if swallowed and can cause skin and serious eye irritation.[23] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn.[24][25] All handling should be performed in a well-ventilated area or a fume hood.[24] For detailed safety information, consult the Safety Data Sheet (SDS).[23][24][25][26][27]
Conclusion
5-Bromooxazole is a highly valuable precursor in synthetic organic chemistry. Its chemical properties and, most notably, the reactivity of the C-Br bond, enable the synthesis of a wide array of substituted oxazoles through robust and versatile methods like the Suzuki, Heck, and Stille cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
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